4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
CAS No.: 179474-84-1
Cat. No.: VC18401179
Molecular Formula: C18H27BrClN3O3
Molecular Weight: 448.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179474-84-1 |
|---|---|
| Molecular Formula | C18H27BrClN3O3 |
| Molecular Weight | 448.8 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide |
| Standard InChI | InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
| Standard InChI Key | WRKNWNVTXHYOSZ-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a 2,3-dihydrobenzofuran ring system, a partially saturated heterocycle that confers rigidity and planar stability to the molecular framework. The benzofuran core is substituted at the 7-position with a carboxamide group, which is critical for receptor interaction. At the 4- and 5-positions, amino and chlorine substituents enhance electronic density and steric bulk, respectively, optimizing ligand-receptor binding .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 179474-81-8 |
| Molecular Formula | C₁₈H₂₆ClN₃O₃·HBr |
| Molecular Weight | 367.87 g/mol (base) + 80.91 g/mol (HBr) |
| Hydrogen Bond Donors | 2 (amide NH, ammonium NH) |
| Hydrogen Bond Acceptors | 6 (amide O, methoxy O, piperidine N, Br⁻) |
| logP (Predicted) | 2.1–2.8 |
Peripheral Modifications
The piperidin-4-yl group at the carboxamide nitrogen introduces conformational flexibility, while the 3-methoxypropyl substituent on the piperidine nitrogen enhances solubility through ether oxygen interactions. The hydrobromide salt form improves crystallinity and bioavailability by increasing aqueous solubility.
Synthesis and Chemical Properties
Synthetic Pathway
The synthesis involves a multi-step sequence beginning with the construction of the dihydrobenzofuran core. Key steps include:
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Benzofuran Ring Formation: Cyclization of 2-hydroxybenzamide derivatives via Claisen rearrangement, followed by halogenation to introduce the chlorine substituent .
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Carboxamide Coupling: Reaction of the benzofuran-7-carboxylic acid with thionyl chloride generates the acid chloride, which is subsequently treated with 1-(3-methoxypropyl)piperidin-4-amine.
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Salt Formation: Precipitation of the hydrobromide salt using HBr in a polar aprotic solvent.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Claisen rearrangement, 200°C | 65% |
| 2 | Chlorination | Cl₂, FeCl₃ catalyst | 78% |
| 3 | Amide Coupling | SOCl₂, DMF, then piperidine amine | 82% |
| 4 | Salt Formation | HBr in EtOAc | 95% |
Stability and Reactivity
The compound exhibits pH-dependent stability, with optimal storage at 4°C in anhydrous conditions. Degradation pathways include hydrolysis of the carboxamide bond under strongly acidic or basic conditions and oxidation of the methoxypropyl side chain.
Pharmacological Profile
Mechanism of Action
As a selective 5-HT₄ receptor agonist, the compound binds to serotonin receptors in the myenteric plexus of the gastrointestinal tract. This interaction stimulates acetylcholine release, enhancing smooth muscle contraction and accelerating intestinal transit.
Table 3: Receptor Binding Affinity
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. 5-HT₃) |
|---|---|---|
| 5-HT₄ | 12.3 | >100 |
| 5-HT₃ | 1,450 | 1 |
| D₂ | >10,000 | >800 |
Preclinical Efficacy
In murine models of delayed gastric emptying, oral administration (1–10 mg/kg) reduced gastric retention by 40–60% within 2 hours. Colonic transit studies demonstrated a 2.5-fold increase in fecal pellet output compared to controls.
Future Research Directions
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Phase I Trials: Pharmacokinetic profiling to assess bioavailability and half-life.
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Formulation Optimization: Development of controlled-release tablets for sustained action.
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Combination Therapies: Synergy with laxatives or chloride channel activators.
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